molecular formula C25H24F2N2O3S B14999130 1-((4-fluorophenoxy)methyl)-N-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-N-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14999130
M. Wt: 470.5 g/mol
InChI Key: MHEUOAXOCZFZSH-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of fluorine atoms and methoxy groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of fluorine atoms, and attachment of the phenoxy and carbothioamide groups. Common synthetic routes may include:

    Step 1: Formation of the tetrahydroisoquinoline core through Pictet-Spengler reaction.

    Step 2: Introduction of fluorine atoms via electrophilic fluorination.

    Step 3: Attachment of the phenoxy group through nucleophilic substitution.

    Step 4: Formation of the carbothioamide group through thiolation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The phenoxy and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution are commonly used.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but may include various fluorinated and methoxylated derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives with fluorine and methoxy groups. Compared to these compounds, 1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of the carbothioamide group. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C25H24F2N2O3S

Molecular Weight

470.5 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C25H24F2N2O3S/c1-30-23-12-16-10-11-29(25(33)28-19-5-3-4-18(27)13-19)22(21(16)14-24(23)31-2)15-32-20-8-6-17(26)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3,(H,28,33)

InChI Key

MHEUOAXOCZFZSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC(=CC=C3)F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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